molecular formula C15H23NO B14339135 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol CAS No. 104903-54-0

3-[(3,3,5-Trimethylcyclohexyl)amino]phenol

Katalognummer: B14339135
CAS-Nummer: 104903-54-0
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: IRCRSWGACSXBPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3,3,5-Trimethylcyclohexyl)amino]phenol is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a phenol group attached to an amino group, which is further connected to a 3,3,5-trimethylcyclohexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with a phenol derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3,3,5-Trimethylcyclohexyl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Wissenschaftliche Forschungsanwendungen

3-[(3,3,5-Trimethylcyclohexyl)amino]phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with enzymes and receptors. These interactions can modulate various biochemical pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(3,3,5-Trimethylcyclohexyl)amino]phenol is unique due to its specific combination of a phenol and a 3,3,5-trimethylcyclohexyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

104903-54-0

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

3-[(3,3,5-trimethylcyclohexyl)amino]phenol

InChI

InChI=1S/C15H23NO/c1-11-7-13(10-15(2,3)9-11)16-12-5-4-6-14(17)8-12/h4-6,8,11,13,16-17H,7,9-10H2,1-3H3

InChI-Schlüssel

IRCRSWGACSXBPB-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC(C1)(C)C)NC2=CC(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.